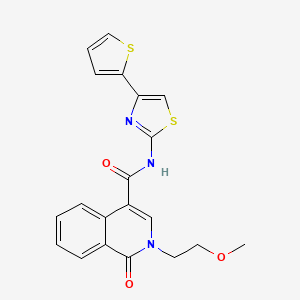![molecular formula C25H25N3O5S B11001820 Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11001820.png)
Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, an isoquinoline derivative, and an ester functional group, making it a subject of interest for chemists and pharmacologists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylacetic acid with 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline, followed by the introduction of a thiazole ring through cyclization reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and isoquinoline moieties.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The thiazole ring and ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl-[2-({[3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als Kandidat für die Medikamentenentwicklung erforscht, da es eine einzigartige Struktur und potenzielle pharmakologische Wirkungen aufweist.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-[2-({[3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch nachgeschaltete Signalwege ausgelöst werden. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Ähnliche Verbindungen:
- Ethyl-4-methoxyphenylacetat
- Ethyl-2-(4-methoxyphenyl)acetat
- Ethyl-2-(3-(4-methoxyphenyl)ureido)acetat
Einzigartigkeit: Ethyl-[2-({[3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisochinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetat zeichnet sich durch seine Kombination aus einem Thiazolring, einem Isochinolinderivat und einer Ester-Funktionsgruppe aus. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Wirkmechanismus
The mechanism of action of Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-methoxyphenylacetate
- Ethyl 2-(4-methoxyphenyl)acetate
- Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate
Uniqueness: Ethyl [2-({[3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its combination of a thiazole ring, isoquinoline derivative, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H25N3O5S |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
ethyl 2-[2-[[3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C25H25N3O5S/c1-4-33-20(29)13-16-14-34-25(26-16)27-23(30)21-18-7-5-6-8-19(18)24(31)28(2)22(21)15-9-11-17(32-3)12-10-15/h5-12,14,21-22H,4,13H2,1-3H3,(H,26,27,30) |
InChI-Schlüssel |
JENUGYMUGNCUMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (7-hydroxy-4-methyl-2-oxo-8-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}-2H-chromen-3-yl)acetate](/img/structure/B11001737.png)
![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![N-(3-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B11001752.png)
![6,8-Dimethyl-7-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11001756.png)
![[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11001762.png)

![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)

![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11001797.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001806.png)
